molecular formula C14H20BrNO6 B4043824 2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

Cat. No.: B4043824
M. Wt: 378.22 g/mol
InChI Key: ONBDYMZFOYGNCO-UHFFFAOYSA-N
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Description

2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine; oxalic acid is a complex organic compound with the molecular formula C12H19BrNO2. This compound is known for its unique chemical structure, which includes a bromophenoxy group and a dimethylethanamine moiety. It is used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine is used in a wide range of scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with N,N-dimethylethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxy compounds.

    Oxidation Reactions: Products include phenoxy oxides and related compounds.

    Reduction Reactions: Products include amines and alcohols.

Mechanism of Action

The mechanism of action of 2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The dimethylethanamine moiety can influence neurotransmitter systems, potentially affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenoxy)-N,N-dimethylethanamine
  • N-[2-(2-bromophenoxy)ethyl]-3-methyl-1-butanamine hydrochloride
  • 2-(2-Bromophenoxy)-N,N-dimethylethanamine

Uniqueness

2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine is unique due to its specific combination of a bromophenoxy group and a dimethylethanamine moiety. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

IUPAC Name

2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.C2H2O4/c1-14(2)6-7-15-8-9-16-12-5-3-4-11(13)10-12;3-1(4)2(5)6/h3-5,10H,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBDYMZFOYGNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 3
2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 4
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2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 6
2-[2-(3-bromophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

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